Cas no 88082-60-4 (Cinnamtannin B-1)

Cinnamtannin B-1 structure
Cinnamtannin B-1 structure
Nom du produit:Cinnamtannin B-1
Numéro CAS:88082-60-4
Le MF:C45H36O18
Mégawatts:864.756554603577
CID:2081363

Cinnamtannin B-1 Propriétés chimiques et physiques

Nom et identifiant

    • cinnamtannin B1
    • epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
    • epicatechin-(4beta->8,2betaO->7)-epicatechin-(4beta->8)-epicatechin
    • pavetannin B-2
    • Proanthocyanidin-D1 u. D2
    • Proanthocyanidin-D1 u. -D2
    • CINNAMTANNIN B-1
    • (2R,3R,4S,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol (ACI)
    • 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, [2R-[2α,3α,4β(2R*,3R*),8β,14β,15R*]]- (ZCI)
    • LDN 0022358
    • Cinnamtannin B-1
    • Piscine à noyau: 1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1
    • La clé Inchi: BYSRPHRKESMCPO-LQNPQWRQSA-N
    • Sourire: O[C@@H]1[C@@H]2C3C(O)=CC(O)=CC=3O[C@@]1(C1C=CC(O)=C(O)C=1)OC1C=C(O)C3[C@H](C4C(O)=CC(O)=C5C[C@H]([C@@H](C6C=CC(O)=C(O)C=6)OC=45)O)[C@H]([C@@H](C4C=CC(O)=C(O)C=4)OC=3C=12)O

Propriétés calculées

  • Qualité précise: 864.19016430 g/mol
  • Masse isotopique unique: 864.19016430 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 14
  • Nombre de récepteurs de liaison hydrogène: 18
  • Comptage des atomes lourds: 63
  • Nombre de liaisons rotatives: 4
  • Complexité: 1610
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.3
  • Surface topologique des pôles: 320Ų
  • Poids moléculaire: 864.8

Cinnamtannin B-1 PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1247999-10mg
CinnamtanninB-1
88082-60-4 95%
10mg
$785 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70778-5mg
Cinnamtannin B-1
88082-60-4 98%
5mg
¥3102.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70778-10mg
Cinnamtannin B-1
88082-60-4 98%
10mg
¥5878.00 2022-04-26
TRC
C442155-25mg
Cinnamtannin B-1
88082-60-4
25mg
$ 31000.00 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
BP2166-10mg
Cinnamtannin B1
88082-60-4 98%
10mg
$230 2023-09-19
TRC
C442155-10mg
Cinnamtannin B-1
88082-60-4
10mg
$948.00 2023-05-18
ChemScence
CS-0105921-10mg
Cinnamtannin B-1
88082-60-4
10mg
$435.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C912936-5mg
Cinnamtannin B-1 (LDN-0022358)
88082-60-4 98%
5mg
¥4,848.30 2022-09-02
eNovation Chemicals LLC
Y1247999-5mg
CinnamtanninB-1
88082-60-4 95%
5mg
$505 2024-06-06
Chengdu Biopurify Phytochemicals Ltd
BP2166-20mg
Cinnamtannin B1
88082-60-4 98%
20mg
$350 2023-09-19

Cinnamtannin B-1 Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, -8 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
2.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
3.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 2

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
1.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
2.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
3.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
4.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 3

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
2.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
3.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
4.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
5.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
6.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
6.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 4

Conditions de réaction
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
2.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
3.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 5

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 6

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
1.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
2.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 7

Conditions de réaction
1.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 12 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  30 min, -78 °C
2.3 Solvents: Water ;  -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  0 °C; 7 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 22 h, rt
3.4 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  0 °C; 24 h, reflux
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
6.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
7.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
8.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
8.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
9.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
9.2 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
10.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
11.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
11.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
11.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
12.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
12.2 Reagents: Ammonium chloride Solvents: Water
13.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 10

Conditions de réaction
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  0 °C; 24 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
3.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
4.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
4.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
5.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
6.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
7.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
7.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
7.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
8.2 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 11

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.3 Solvents: Water ;  -78 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  0 °C; 7 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 22 h, rt
2.4 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  0 °C; 24 h, reflux
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
5.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
6.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
7.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
7.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
8.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
8.2 Reagents: Ammonium chloride Solvents: Water
9.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
9.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
10.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
10.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
10.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
11.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
11.2 Reagents: Ammonium chloride Solvents: Water
12.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 12

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
2.2 Solvents: Dimethylformamide ;  0 °C; 12 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
3.2 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  30 min, -78 °C
3.3 Solvents: Water ;  -78 °C
4.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  0 °C; 7 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 22 h, rt
4.4 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  0 °C; 24 h, reflux
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
7.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
8.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
8.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
9.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
9.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
10.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
10.2 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
11.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
12.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
12.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
12.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
13.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
13.2 Reagents: Ammonium chloride Solvents: Water
14.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 13

Conditions de réaction
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
2.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
3.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
4.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
5.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
5.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 14

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  0 °C; 7 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 22 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  0 °C; 24 h, reflux
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
4.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
5.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
6.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
6.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
7.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
8.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
9.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
9.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
9.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
10.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
10.2 Reagents: Ammonium chloride Solvents: Water
11.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 15

Conditions de réaction
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  rt; 8 h, reflux
1.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  30 min, -8 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
3.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
4.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  0 °C; 24 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  1.5 h, rt
4.2 Reagents: 4-(Dimethylamino)pyridine ;  30 min, 0 °C
5.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 1.5 h, -78 °C → -70 °C
5.2 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Water ;  -70 °C
6.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 °C
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 3.5 h, -78 °C → -30 °C
7.2 Reagents: Triethylamine ,  Ammonium chloride Solvents: Water ;  -30 °C
8.1 Reagents: Iodine ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  -78 °C; 4 h, -78 °C → -40 °C
8.2 Reagents: Sodium thiosulfate Solvents: Water ;  -40 °C
8.3 Reagents: Sodium bicarbonate Solvents: Water ;  -40 °C
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 9 h, reflux; 7 h, reflux
9.2 Reagents: Ammonium chloride Solvents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ;  2 h, rt
Référence
Annulation Approach to Doubly Linked (A-type) Oligocatechins: Syntheses of (+)-Procyanidin A2 and (+)-Cinnamtannin B1
Ito, Yuji; et al, Angewandte Chemie, 2014, 53(38), 10129-10133

Cinnamtannin B-1 Raw materials

Cinnamtannin B-1 Preparation Products

Cinnamtannin B-1 Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:88082-60-4)Cinnamtannin B-1
A1040257
Pureté:99%/99%/99%/99%
Quantité:2mg/5mg/10mg/25mg
Prix ($):173.0/270.0/449.0/718.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:88082-60-4)Cinnamtannin B1
TBW01547
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête